9s,13r-12-Oxophytodienoic Acid

Description

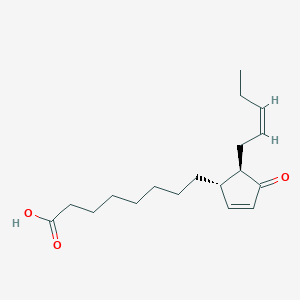

Structure

3D Structure

Properties

IUPAC Name |

8-[(1S,5R)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTMAFAPLCGXGK-TTXFDSJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and History of 12-Oxophytodienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Oxophytodienoic acid (OPDA) is a lipid-derived signaling molecule in plants, recognized as a key intermediate in the biosynthesis of jasmonic acid (JA) and as an independent signaling molecule with distinct biological activities. This technical guide provides an in-depth overview of the discovery and history of OPDA, detailing the pivotal experiments that have shaped our understanding of its function. The document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes the core signaling pathways.

The Dawn of a Discovery: Early Synthesis and Characterization

The journey into the world of OPDA began in the late 1970s, with its initial chemical synthesis and characterization.

The Pioneering Work of Zimmerman and Feng (1978)

In 1978, Zimmerman and Feng first reported the synthesis and characterization of a prostaglandin-like metabolite of linolenic acid produced by a flaxseed extract[1][2][3]. They identified this compound as 12-oxo-10,15-phytodienoic acid and created the trivial name oxo-phyto-dienoic-acid (OPDA)[1]. Their work laid the foundational stone for the entire field of jasmonate research by establishing the chemical identity of this crucial molecule.

Unraveling the Biosynthetic Pathway

The initial discovery of OPDA paved the way for understanding its origin and its role as a precursor to other important plant hormones.

The Vick and Zimmerman Pathway (1984)

A significant breakthrough came in 1984 when Vick and Zimmerman elucidated the biosynthetic pathway of jasmonic acid, with OPDA as a central intermediate[4][5][6]. Their work, published in Plant Physiology, demonstrated that OPDA is synthesized from linolenic acid in the chloroplasts and is subsequently converted to JA in the peroxisomes[4][5][6]. This pathway, often referred to as the octadecanoid pathway, is now a cornerstone of plant biology.

The key enzymatic steps they outlined are:

-

Lipoxygenase (LOX) converts linolenic acid to a hydroperoxide.

-

Allene oxide synthase (AOS) converts the hydroperoxide to an unstable allene oxide.

-

Allene oxide cyclase (AOC) cyclizes the allene oxide to form OPDA.

OPDA as an Independent Signaling Molecule

For many years, OPDA was primarily viewed as a mere precursor to JA. However, research in the early 2000s began to unveil its independent signaling roles, particularly in plant defense and stress responses.

The Stintzi et al. (2001) Revelation: A COI1-Independent Pathway

A pivotal study by Stintzi and colleagues in 2001, published in PNAS, provided the first strong evidence for a JA-independent signaling pathway mediated by OPDA[7][8][9]. They utilized an Arabidopsis thaliana mutant, opr3, which is deficient in the enzyme that reduces OPDA to its precursor for JA synthesis. They observed that despite the inability to produce JA, the opr3 mutant still exhibited resistance to certain pathogens and insects[9]. This suggested that OPDA itself could activate defense responses. Furthermore, they demonstrated that some wound-induced genes were activated by OPDA in a manner independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the JA receptor complex[7][8].

Taki et al. (2005): Identifying OPDA-Specific Response Genes

Building on this, Taki and colleagues in 2005 used microarray analysis to identify a set of genes in Arabidopsis that were specifically responsive to OPDA and not to JA or methyl jasmonate (MeJA)[10][11][12][13]. This study, published in The Plant Cell, provided a molecular fingerprint for the OPDA-specific signaling pathway and solidified the concept of OPDA as a distinct signaling molecule[10][12][13]. These OPDA-specific response genes (ORGs) were found to be involved in various stress responses[12].

Quantitative Data on OPDA Levels

The concentration of OPDA in plant tissues can vary significantly depending on the plant species, tissue type, and environmental conditions. Wounding and pathogen attack are known to cause a rapid and substantial increase in OPDA levels.

| Plant Species | Tissue | Condition | OPDA Concentration (ng/g FW) | Reference |

| Arabidopsis thaliana | Chloroplasts | Basal | ~1000 | [2] |

| Arabidopsis thaliana | Seeds | Basal | 50-60 | [2] |

| Zea mays | - | Basal | 400-500 | [2] |

| Hordeum vulgare | - | Basal | ~600 | [2] |

| Arabidopsis thaliana (opr3 mutant) | Leaves | Wounded | Increased levels | [9] |

| Arabidopsis thaliana (wild type) | Leaves | Wounded | Rapid increase | [14] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the history of OPDA research.

Extraction and Quantification of OPDA

This method was instrumental in the early quantification of OPDA.

-

Tissue Homogenization:

-

Freeze plant tissue (e.g., leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the frozen powder to a tube containing a cold extraction solvent, typically a mixture of isopropanol and ethyl acetate.

-

-

Extraction:

-

Add an internal standard (e.g., deuterated OPDA) to the sample for accurate quantification.

-

Shake the mixture vigorously and incubate at 4°C for 1-2 hours.

-

Centrifuge to pellet the cell debris.

-

-

Purification:

-

Collect the supernatant and perform a solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds.

-

Elute the oxylipins with a suitable solvent (e.g., methanol or ethyl acetate).

-

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the sample by adding a methylating agent (e.g., diazomethane) to convert the carboxylic acid group of OPDA to a methyl ester, which is more volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

-

Use a temperature gradient to separate the compounds.

-

Detect and quantify the OPDA methyl ester using a mass spectrometer in selected ion monitoring (SIM) mode.

-

LC-MS/MS has become the method of choice for OPDA quantification due to its high sensitivity and specificity, often not requiring derivatization.

-

Tissue Extraction:

-

Purification:

-

The supernatant can often be directly analyzed after filtration, or a simple solid-phase extraction can be performed for cleaner samples.

-

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

-

Separate OPDA from other metabolites on a reverse-phase C18 column using a gradient of acidified water and acetonitrile or methanol.

-

Detect and quantify OPDA using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Microarray Analysis of OPDA-Responsive Genes

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings under controlled conditions.

-

Treat the seedlings with a solution of OPDA (typically in the micromolar range) or a mock solution (control).

-

Harvest the tissue at different time points after treatment.

-

-

RNA Extraction and Quality Control:

-

Extract total RNA from the harvested tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

-

Probe Labeling and Hybridization:

-

Synthesize fluorescently labeled cRNA from the total RNA using an in vitro transcription reaction. Typically, Cy3 and Cy5 dyes are used for the control and treated samples, respectively (for two-color arrays).

-

Hybridize the labeled cRNA to an Arabidopsis oligonucleotide microarray chip overnight in a hybridization chamber.

-

-

Scanning and Data Analysis:

-

Wash the microarray slide to remove unbound probes.

-

Scan the slide using a microarray scanner to detect the fluorescence signals from the Cy3 and Cy5 dyes.

-

Process the raw image data to quantify the signal intensity for each spot.

-

Normalize the data to correct for systematic variations.

-

Identify differentially expressed genes by comparing the signal intensities between the OPDA-treated and control samples.

-

Conclusion

The discovery and subsequent exploration of 12-oxophytodienoic acid have unveiled a fascinating layer of complexity in plant signaling. From its initial identification as a prostaglandin analogue to its established role as a key intermediate in jasmonate biosynthesis and an independent signaling molecule, the story of OPDA is a testament to the continuous evolution of our understanding of plant biology. The experimental approaches detailed in this guide have been instrumental in this journey and continue to be refined for future discoveries in the field. For researchers and professionals in drug development, a thorough understanding of the OPDA signaling pathway offers potential avenues for the development of novel agrochemicals and therapeutic agents that can modulate plant stress responses and growth.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme [frontiersin.org]

- 4. Top 639 Plant Physiology papers published in 1984 [scispace.com]

- 5. frontiersin.org [frontiersin.org]

- 6. geneticsmr.com [geneticsmr.com]

- 7. pnas.org [pnas.org]

- 8. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]

- 10. Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wounding in the plant tissue: the defense of a dangerous passage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

The Role of 9S,13R-12-OPDA in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-oxo-phytodienoic acid (OPDA) is a crucial signaling molecule in plant defense, acting as a precursor to jasmonic acid (JA) and as a signaling molecule in its own right. This technical guide provides an in-depth overview of the function of the naturally occurring stereoisomer, 9S,13R-12-OPDA, in plant defense mechanisms. It details its biosynthesis, its role in both JA-dependent and independent signaling pathways, and its function in mediating responses to a range of biotic and abiotic stresses. This guide also provides detailed experimental protocols for the study of 9S,13R-12-OPDA and presents quantitative data in a structured format to facilitate understanding and further research.

Introduction

Plants have evolved sophisticated defense mechanisms to protect themselves from a multitude of threats, including insect herbivores and pathogenic microorganisms. A key component of this defense system is the oxylipin pathway, which generates a class of signaling molecules known as jasmonates. For many years, jasmonic acid (JA) was considered the primary active hormone in this pathway. However, accumulating evidence has revealed that its precursor, 12-oxo-phytodienoic acid (OPDA), particularly the 9S,13R stereoisomer, possesses its own distinct signaling roles in plant defense.[1][2][3]

9S,13R-12-OPDA is a cyclopentenone, and its electrophilic nature is thought to be crucial for some of its biological activities.[2] It can activate a specific set of genes independently of JA and its active conjugate, jasmonoyl-isoleucine (JA-Ile), and is involved in both local and systemic defense responses.[1][3] Understanding the multifaceted functions of 9S,13R-12-OPDA is essential for a comprehensive view of plant immunity and for developing novel strategies for crop protection.

Biosynthesis of 9S,13R-12-OPDA

The biosynthesis of 9S,13R-12-OPDA begins in the chloroplast with the release of α-linolenic acid (18:3) from galactolipids in the chloroplast membranes. This process is catalyzed by lipases. The subsequent steps are as follows:

-

Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Dehydration and Cyclization: 13-HPOT is then converted by allene oxide synthase (AOS) to an unstable allene oxide. This is followed by the action of allene oxide cyclase (AOC), which catalyzes the cyclization of the allene oxide to form (9S,13S)-12-oxophytodienoic acid. While the initial product is the 9S,13S-isomer, it can isomerize to the more stable 9S,13R-isomer.[2]

This biosynthetic pathway is highly regulated and is activated in response to various stimuli, including wounding, herbivore attack, and pathogen infection.

Figure 1: Biosynthesis pathway of 9S,13R-12-OPDA.

Signaling Pathways

9S,13R-12-OPDA can signal through at least two distinct pathways: a JA-dependent pathway where it acts as a precursor to JA, and a JA-independent pathway where it functions as a signaling molecule itself.

JA-Dependent Signaling

In this pathway, 9S,13R-12-OPDA is transported from the chloroplast to the peroxisome. There, it is reduced by 12-oxophytodienoate reductase 3 (OPR3) and subsequently undergoes three rounds of β-oxidation to produce jasmonic acid (JA).[4] JA is then conjugated to isoleucine to form the bioactive hormone JA-Ile, which binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of JA-responsive genes.

JA-Independent Signaling

Evidence for a JA-independent signaling pathway comes from studies using the opr3 mutant of Arabidopsis thaliana, which is deficient in JA biosynthesis but still accumulates OPDA. These mutants exhibit resistance to certain insects and fungal pathogens, indicating that OPDA can trigger defense responses without being converted to JA.[2] This pathway is often referred to as COI1-independent, although some OPDA responses may still require COI1.[2][3]

The electrophilic nature of the cyclopentenone ring in OPDA is thought to be a key feature of its JA-independent signaling. It can react with nucleophilic cellular components, such as cysteine residues in proteins, thereby modulating their activity. This mechanism is analogous to how prostaglandins, which are structurally similar to OPDA, function in animals.

References

- 1. frontiersin.org [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Signaling Role of 12-Oxophytodienoic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the foundational studies that established 12-oxophytodienoic acid (OPDA) as a signaling molecule in plants, distinct from its well-known role as a precursor to jasmonic acid (JA). Early research, primarily in Arabidopsis thaliana, revealed that OPDA can activate a unique set of genes independently of the canonical JA signaling pathway, which is mediated by CORONATINE INSENSITIVE 1 (COI1). This discovery was largely facilitated by comparative gene expression studies using microarrays and analyses of mutants deficient in the oxylipin biosynthesis pathway. This document summarizes the key quantitative data from these initial studies, details the experimental protocols employed, and provides visual representations of the signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the nuances of plant stress signaling and oxylipin biology.

Introduction

For many years, the biological activity of the octadecanoid pathway was primarily attributed to its end-product, jasmonic acid (JA), a critical regulator of plant defense and development. The intermediate, 12-oxophytodienoic acid (OPDA), was largely considered a mere precursor. However, seminal studies began to challenge this view, suggesting that OPDA possesses its own intrinsic signaling capabilities. A key study by Stintzi et al. (2001) provided early evidence for this by demonstrating that the opr3 mutant of Arabidopsis, which is deficient in the conversion of OPDA to JA, was still resistant to the fungus gnat Bradysia impatiens.[1] This suggested that OPDA itself could be the active signaling molecule in this defense response.[1]

Subsequent research, notably by Taki et al. (2005), utilized microarray analysis to systematically compare the gene expression profiles of Arabidopsis seedlings treated with OPDA, JA, and methyl jasmonate (MeJA).[1] This work led to the identification of a specific group of genes, termed "OPDA-specific Response Genes" (ORGs), that were induced by OPDA but not by JA or MeJA.[1] Crucially, the expression of these genes was found to be independent of the F-box protein COI1, a central component of the JA receptor complex, solidifying the existence of a distinct, COI1-independent OPDA signaling pathway.[1][2] This guide will delve into the quantitative data and experimental methodologies that underpinned these foundational discoveries.

Quantitative Data from Early Studies

The initial microarray analyses were pivotal in distinguishing the signaling roles of OPDA and JA. The data revealed a subset of genes uniquely responsive to OPDA. The following tables summarize the quantitative findings from these early experiments, focusing on the differential expression of key genes.

Table 1: OPDA-Specific Response Genes (ORGs) Identified by Microarray Analysis

This table presents a selection of genes identified as being significantly upregulated by OPDA treatment but not by JA treatment in wild-type Arabidopsis thaliana. Data is compiled from the findings of Taki et al. (2005).

| Gene Locus | Gene Name/Description | Fold Change (OPDA Treatment) | Fold Change (JA Treatment) | Functional Category |

| At5g13220 | ZAT10 (Zinc finger protein) | > 4.0 | No significant change | Transcription Factor |

| At1g13320 | FAD-OXR (Fatty acid oxygenase) | > 4.0 | No significant change | Stress Response |

| At5g25910 | AtERF5 (Ethylene response factor) | > 4.0 | No significant change | Transcription Factor |

| At4g11280 | Putative O-methyltransferase | > 3.5 | No significant change | Signaling |

| At2g23190 | Glutathione S-transferase | > 3.0 | No significant change | Detoxification |

| At1g75040 | PDF1.2 (Plant defensin) | > 10.0 | > 10.0 | JA-Responsive Control |

| At3g55970 | VSP2 (Vegetative storage protein) | > 10.0 | > 10.0 | JA-Responsive Control |

Data is representational of findings reported in early microarray studies. Exact fold changes can vary based on experimental conditions.

Table 2: Gene Expression in Wounding Experiments Using Biosynthetic Mutants

This table summarizes the expression levels of selected OPDA-specific response genes in response to mechanical wounding in wild-type Arabidopsis and mutants deficient in the oxylipin pathway. The aos mutant is unable to produce both OPDA and JA, while the opr3 mutant accumulates OPDA but is deficient in JA synthesis.

| Gene Locus | Gene Name | Relative Expression in Wounded aos (vs. Wounded WT) | Relative Expression in Wounded opr3 (vs. Wounded WT) | Interpretation |

| At5g13220 | ZAT10 | Reduced by ~50% | No significant difference | Wound induction is partially OPDA-dependent. |

| At1g13320 | FAD-OXR | Reduced by ~50% | No significant difference | Wound induction is partially OPDA-dependent. |

| At5g25910 | AtERF5 | Reduced by ~50% | No significant difference | Wound induction is partially OPDA-dependent. |

| At3g55970 | VSP2 | Abolished | Abolished | Wound induction is JA-dependent. |

This data demonstrates that in response to wounding, the induction of ORGs is significantly reduced when OPDA synthesis is blocked (aos), but not when only JA synthesis is blocked (opr3), confirming OPDA's role as a signaling molecule in the wound response.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the initial characterization of OPDA signaling.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana, ecotypes Columbia (Col-0) and Wassilewskija (Ws).

-

Mutants:

-

aos (allene oxide synthase knockout, Col-0 background): Deficient in both OPDA and JA biosynthesis.

-

opr3 (12-oxophytodienoate reductase 3 knockout, Ws background): Deficient in the conversion of OPDA to JA.

-

coi1-16 (coronatine insensitive 1, Col-0 background): Insensitive to JA.

-

-

Growth: Seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Plates were stratified at 4°C for 3 days to synchronize germination.

-

Culture Conditions: Plants were grown for 10-14 days in a controlled growth chamber at 22°C under a 16-hour light / 8-hour dark photoperiod.

Chemical Treatments for Microarray Analysis

-

Chemicals: 12-oxo-phytodienoic acid (OPDA), Jasmonic acid (JA).

-

Preparation: Stock solutions were prepared in ethanol. The final concentration used for treatment was 30 µM in liquid MS medium. A mock treatment containing the same concentration of ethanol was used as a control.

-

Procedure:

-

Whole 10-day-old seedlings were gently transferred from agar plates to liquid MS medium.

-

Seedlings were pre-incubated for 24 hours to acclimate.

-

The medium was replaced with fresh liquid MS containing 30 µM OPDA, 30 µM JA, or a mock control.

-

Whole seedlings were harvested at various time points (e.g., 0, 15, 30, 60, 180, 360 minutes) post-treatment.

-

Harvested tissue was immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

-

Mechanical Wounding Assay

-

Procedure:

-

Fully expanded rosette leaves of 14-day-old soil-grown plants were used.

-

Wounding was performed by crushing the entire leaf lamina with forceps, ensuring consistent damage across replicates.

-

Wounded leaves, as well as unwounded systemic leaves, were harvested at specified time points after wounding.

-

Harvested tissue was immediately flash-frozen in liquid nitrogen.

-

RNA Extraction and Microarray Hybridization

-

RNA Extraction: Total RNA was extracted from frozen plant tissue using a phenol-chloroform method or a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.

-

Probe Preparation: Labeled cRNA was synthesized from total RNA using a T7-based in vitro transcription method. Biotinylated nucleotides were incorporated for subsequent detection.

-

Microarray: Affymetrix GeneChip Arabidopsis ATH1 Genome Arrays, containing probes for approximately 22,500 genes, were commonly used in these initial studies.

-

Hybridization: The fragmented and labeled cRNA was hybridized to the microarray chip for 16 hours at 45°C in a hybridization oven.

-

Washing and Staining: After hybridization, the arrays were washed and stained with streptavidin-phycoerythrin (SAPE) using an automated fluidics station.

-

Scanning and Data Acquisition: The arrays were scanned using a high-resolution laser scanner. The signal intensities for each probe set were quantified using microarray analysis software (e.g., Affymetrix GeneChip Operating Software).

-

Data Analysis: Raw data was normalized, and statistical analysis was performed to identify genes with significant changes in expression (e.g., using a fold-change cutoff of >2.0 and a p-value < 0.05).

Northern Blot Analysis

-

Procedure:

-

5-10 µg of total RNA per sample was separated by electrophoresis on a denaturing formaldehyde-agarose gel.

-

RNA was transferred to a nylon membrane via capillary blotting.

-

The membrane was UV-crosslinked to fix the RNA.

-

Gene-specific probes were labeled with 32P-dCTP using a random priming method.

-

The membrane was pre-hybridized and then hybridized with the labeled probe overnight at 42°C.

-

After washing to remove unbound probe, the membrane was exposed to X-ray film or a phosphorimager screen to visualize the transcript bands. An actin or ubiquitin gene probe was often used as a loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological pathways and experimental procedures described in this guide.

The Oxylipin Biosynthesis Pathway

Caption: Biosynthesis of OPDA in the chloroplast and its subsequent conversion to JA in the peroxisome.

Contrasting OPDA and JA Signaling Pathways

Caption: OPDA initiates a COI1-independent signaling cascade, contrasting with the COI1-dependent JA pathway.

Experimental Workflow for Identifying ORGs

Caption: Workflow for the comparative microarray experiment to identify OPDA-specific response genes (ORGs).

Conclusion

The initial studies on 12-oxophytodienoic acid fundamentally shifted the understanding of oxylipin signaling in plants. Through meticulous comparative transcriptomics and the use of genetic mutants, researchers conclusively demonstrated that OPDA is not merely a precursor to JA but a signaling molecule in its own right. It activates a distinct set of genes, particularly those involved in stress and defense responses, through a signaling pathway that operates independently of the canonical JA receptor component, COI1. The discovery of this parallel signaling branch has opened up new avenues of research into the complex network of stress-induced phytohormone signaling and has implications for developing strategies to enhance plant resilience. This technical guide provides a core reference to the foundational data and methods that established this important signaling paradigm.

References

The Precursor Principle: A Technical Guide to 9S,13R-12-Oxophytodienoic Acid's Role in Jasmonic Acid Biosynthesis and Signaling

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) is a critical phytohormone involved in a wide array of plant defense and developmental processes. Its biosynthesis is a tightly regulated pathway, with 9S,13R-12-oxophytodienoic acid (OPDA) serving as a key precursor. This technical guide provides an in-depth exploration of the enzymatic conversion of OPDA to JA, the distinct signaling roles of both molecules, and detailed experimental methodologies for their study. Quantitative data on enzyme kinetics and phytohormone concentrations are presented, alongside visual representations of the relevant biochemical and signaling pathways to facilitate a comprehensive understanding for researchers in plant biology and drug development.

Introduction

The jasmonate family of oxylipins, which includes jasmonic acid (JA) and its precursor, 12-oxophytodienoic acid (OPDA), are lipid-derived signaling molecules crucial for plant survival.[1] They orchestrate responses to a variety of biotic and abiotic stresses, such as herbivory and wounding, and regulate developmental processes like fertility and senescence. While JA has long been recognized as the active hormone, recent research has unveiled that OPDA also possesses intrinsic biological activity, functioning as a signaling molecule in its own right.[2][3][4] Understanding the conversion of OPDA to JA and their independent signaling pathways is paramount for manipulating plant defense responses and for the potential discovery of novel drug targets.

The Biosynthesis of Jasmonic Acid from OPDA

The conversion of OPDA to JA is a two-stage process that begins in the chloroplast and concludes in the peroxisome.

2.1. Formation of OPDA in the Chloroplast

The biosynthesis of jasmonates commences in the chloroplast with the release of α-linolenic acid from plastidial membranes. A series of enzymatic reactions catalyzed by lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of this compound (OPDA).[5]

2.2. Conversion of OPDA to Jasmonic Acid in the Peroxisome

Following its synthesis in the chloroplast, OPDA is transported to the peroxisome.[3][4] Inside the peroxisome, the conversion to JA proceeds in two main steps:

-

Reduction of OPDA: The enzyme 12-oxophytodienoate reductase 3 (OPR3) catalyzes the reduction of the cyclopentenone ring of OPDA to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[6][7] This is a critical, rate-limiting step in JA biosynthesis.

-

β-Oxidation: The resulting OPC-8:0 undergoes three cycles of β-oxidation, a process that shortens the carboxylic acid side chain to yield (+)-7-iso-jasmonic acid, which then epimerizes to the more stable (-)-jasmonic acid.[8]

Diagram of the Jasmonic Acid Biosynthetic Pathway

References

- 1. Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. 12-Oxophytodienoate Reductase Overexpression Compromises Tolerance to Botrytis cinerea in Hexaploid and Tetraploid Wheat - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Roles of 9S,13R-12-OPDA: A Bioactive Oxylipin Extending Beyond Jasmonate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-oxo-phytodienoic acid (OPDA), specifically the 9S,13R-stereoisomer, has long been recognized as an essential intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone governing plant growth and defense. However, a growing body of evidence reveals that OPDA possesses a rich and diverse signaling life of its own, independent of its conversion to JA. This technical guide delves into the physiological roles of 9S,13R-12-OPDA that extend beyond its function as a JA precursor. We will explore its direct involvement in gene regulation, stress responses, and developmental processes, underpinned by its unique electrophilic nature that allows for the covalent modification of proteins. This document provides a comprehensive overview of the current understanding of OPDA's independent signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction: OPDA as a Signaling Molecule

Initially characterized as a mere precursor to JA, 9S,13R-12-OPDA is now established as a potent signaling molecule in its own right.[1][2] Studies utilizing mutants deficient in OPDA reduction to JA, such as the opr3 mutant in Arabidopsis thaliana, have been instrumental in dissecting the JA-independent functions of OPDA.[3] These studies have revealed that OPDA can regulate a distinct set of genes, termed OPDA-responsive genes (ORGs), which are not induced by JA.[1][4][5] This independent signaling is crucial for a range of physiological processes, including plant defense against pathogens and insects, and the regulation of developmental stages like seed germination.[3][6]

A key feature of OPDA's bioactivity is its electrophilic α,β-unsaturated carbonyl moiety.[3] This reactive group allows OPDA to form covalent bonds with nucleophilic residues in proteins, particularly the thiol groups of cysteine residues, a process termed "OPDAylation". This post-translational modification is a proposed mechanism through which OPDA exerts its signaling functions, directly altering protein activity and initiating downstream cellular responses.

Jasmonate-Independent Signaling Pathways of OPDA

OPDA-mediated signaling can be broadly categorized into two types: COI1-dependent and COI1-independent pathways. CORONATINE INSENSITIVE 1 (COI1) is the F-box protein that serves as the receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile). While OPDA itself does not bind to the COI1-JAZ co-receptor complex, some of its downstream effects are still reliant on a functional COI1 protein, suggesting a complex interplay between the two signaling branches.[7][8] However, a significant portion of OPDA's activity is entirely independent of COI1, highlighting a distinct signaling cascade.[4][5]

COI1-Independent Gene Regulation

Microarray analyses have been pivotal in identifying genes that are specifically regulated by OPDA and not by JA. These OPDA-specific responsive genes (ORGs) are often involved in signaling, transcription, and stress responses.[1]

dot

Caption: COI1-Independent OPDA Signaling Pathway.

The Role of Electrophilicity and Protein Modification

The electrophilic nature of OPDA is central to its COI1-independent signaling. By forming covalent adducts with proteins, OPDA can directly modulate their function. This mechanism is analogous to the action of some prostaglandin signaling molecules in animals.

dot

Caption: Mechanism of Protein OPDAylation.

Physiological Roles of OPDA Beyond Jasmonate Synthesis

Plant Defense and Stress Responses

OPDA plays a significant role in defending plants against a variety of biotic and abiotic stresses.

-

Pathogen and Insect Resistance: Even in the absence of JA, OPDA can induce resistance to certain fungal pathogens and insect herbivores.[3] This suggests that OPDA-mediated defense responses are a crucial component of the plant's innate immunity.

-

Wounding Response: A substantial number of OPDA-responsive genes are induced upon mechanical wounding, indicating a direct role for OPDA in the wound signaling cascade, independent of JA.[4][5]

Regulation of Plant Growth and Development

OPDA influences key developmental processes in plants.

-

Seed Dormancy and Germination: OPDA is a potent inhibitor of seed germination, acting synergistically with abscisic acid (ABA).[9] Elevated levels of OPDA in seeds are correlated with increased dormancy.[6]

-

Root Development: Emerging evidence suggests a role for OPDA in regulating lateral root development.

Crosstalk with Other Phytohormones

The signaling network of OPDA is intricately connected with other hormonal pathways.

-

Abscisic Acid (ABA): As mentioned, OPDA and ABA act synergistically to inhibit seed germination.[9] This interaction highlights a convergence of stress and developmental signaling pathways.

-

Salicylic Acid (SA) and Nitric Oxide (NO): There is evidence of crosstalk between OPDA and the SA and NO signaling pathways, particularly in the context of plant defense responses.

Quantitative Data on OPDA's Physiological Effects

The following tables summarize key quantitative findings from the literature on the physiological effects of 9S,13R-12-OPDA.

Table 1: Effect of Exogenous OPDA and JA on Arabidopsis thaliana Seed Germination

| Treatment | Concentration (µM) | Germination Rate (%) after 2 days | Germination Rate (%) after 7 days |

| Control | 0 | ~95-100 | ~95-100 |

| OPDA | 10 | Similar to 100 µM JA | - |

| OPDA | 50 | Similar to 500 µM JA | Similar to 500 µM JA |

| JA | 100 | Similar to 10 µM OPDA | - |

| JA | 500 | Similar to 50 µM OPDA | Similar to 50 µM OPDA |

Data compiled from Dave et al. (2011).[9]

Table 2: OPDA-Specific Gene Expression in Arabidopsis thaliana

| Gene | Gene ID | Function | Fold Change (OPDA vs. Control) | Fold Change (JA vs. Control) |

| ZAT10 | At1g27730 | Transcription Factor | Increased | No significant change |

| AtERF5 | At5g47230 | Transcription Factor | Increased | No significant change |

| DREB2A | At5g05410 | Transcription Factor | Increased | No significant change |

| GST6 | At2g47730 | Glutathione S-transferase | Increased | No significant change |

| FAD-OXR | At4g20860 | FAD-linked oxidoreductase | Increased | No significant change |

Data based on findings from Taki et al. (2005).[1]

Experimental Protocols

Protocol for Assessing the Effect of OPDA on Seed Germination

This protocol is adapted from methodologies used in studies of Arabidopsis thaliana seed germination.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants)

-

9S,13R-12-OPDA stock solution (in ethanol)

-

Abscisic acid (ABA) stock solution (in ethanol)

-

Murashige and Skoog (MS) medium with 0.8% (w/v) agar

-

Sterile petri dishes

-

Growth chambers with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach for 10 minutes. Rinse seeds 5 times with sterile distilled water.

-

Plating: Resuspend sterilized seeds in sterile 0.1% (w/v) agar solution. Plate approximately 50-100 seeds per petri dish containing MS agar medium supplemented with the desired concentrations of OPDA and/or ABA. Ensure the final ethanol concentration is below 0.1% in all plates, including controls.

-

Stratification: To break dormancy and synchronize germination, store the plates at 4°C in the dark for 2-4 days.

-

Germination: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

Scoring: Score germination daily for 7 days. Germination is defined as the emergence of the radicle through the seed coat. Calculate the germination percentage for each treatment.

dot

Caption: Workflow for OPDA Seed Germination Assay.

Protocol for Analysis of OPDA-Induced Gene Expression via RNA-Seq

This protocol outlines a general workflow for analyzing changes in gene expression in response to OPDA treatment.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown in liquid culture or on agar plates

-

9S,13R-12-OPDA solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Library preparation kit for RNA-Seq

-

Next-generation sequencing platform

Procedure:

-

Plant Growth and Treatment: Grow Arabidopsis seedlings under controlled conditions. Apply OPDA solution (e.g., 50 µM) to the seedlings. Collect tissue samples at various time points (e.g., 0, 30, 180 minutes) after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction and Quality Control: Extract total RNA from the frozen tissue using a suitable kit. Treat with DNase I to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

Library Preparation and Sequencing: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. Sequence the libraries on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Mapping: Align the high-quality reads to the Arabidopsis thaliana reference genome.

-

Differential Expression Analysis: Identify differentially expressed genes (DEGs) between OPDA-treated and control samples using statistical packages like DESeq2 or edgeR. Set thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

-

Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the DEGs to identify over-represented biological processes and pathways.

-

dot

Caption: Workflow for RNA-Seq Analysis of OPDA Response.

Mass Spectrometry-Based Analysis of OPDA-Protein Adducts

This protocol provides a general framework for the identification of proteins modified by OPDA.

Materials:

-

Protein extract from OPDA-treated or control plant tissue

-

Trypsin (mass spectrometry grade)

-

Reagents for reduction and alkylation of disulfide bonds (e.g., DTT, iodoacetamide)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Protein Extraction: Extract total proteins from plant tissues that have been treated with OPDA.

-

Proteomic Sample Preparation:

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Tryptic Digestion: Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis:

-

Database Searching: Search the generated MS/MS spectra against a protein database of the organism.

-

Identification of OPDA Modifications: Use specialized software to identify peptides that have a mass shift corresponding to the addition of an OPDA molecule (mass of OPDA = 292.42 g/mol ). This is often done by specifying a variable modification on cysteine residues.

-

Validation: Manually inspect the MS/MS spectra of putative OPDA-modified peptides to confirm the modification site.

-

dot

Caption: Workflow for Proteomic Identification of OPDA Adducts.

Implications for Drug Development

The structural and functional similarities between plant-derived OPDA and mammalian prostaglandins, particularly their electrophilic nature and role in inflammation-related signaling, open up intriguing possibilities for drug development.

-

Anti-inflammatory and Anti-cancer Potential: The ability of OPDA to modulate cellular signaling pathways through protein modification suggests it could have therapeutic applications. Studies in mammalian cells have shown that OPDA can exhibit anti-inflammatory and anti-cancer activities.

-

Modulation of Macrophage Polarization: Recent research has demonstrated that 9S,13R-12-OPDA can attenuate inflammation by modulating macrophage polarization, suppressing the pro-inflammatory M1 phenotype and enhancing the anti-inflammatory M2 phenotype.[10] This is achieved through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.[10]

Future Directions

The field of OPDA signaling is rapidly evolving, with several key questions remaining to be answered:

-

Identification of OPDA Receptors: The specific receptors that perceive OPDA to initiate COI1-independent signaling are yet to be fully identified.

-

The OPDA Interactome: A comprehensive understanding of the full range of proteins that are targeted by OPDA for covalent modification is needed to elucidate the breadth of its regulatory influence.

-

Biological Roles of OPDA Conjugates: The functions of OPDA conjugated to amino acids and other molecules are largely unknown and represent an exciting area for future research.

-

Translational Research: Further investigation into the effects of OPDA in animal and human cells is warranted to explore its potential as a therapeutic agent.

Conclusion

9S,13R-12-OPDA is much more than a simple precursor in the jasmonate biosynthesis pathway. It is a versatile and potent signaling molecule with a distinct repertoire of physiological functions that are critical for plant survival and development. Its ability to act independently of the canonical JA signaling pathway, largely through its electrophilic nature and capacity for protein modification, adds a significant layer of complexity and sophistication to the oxylipin signaling network. For researchers, a deeper understanding of these pathways will be crucial for unraveling the intricate web of plant stress responses. For professionals in drug development, the unique mode of action of OPDA presents a promising avenue for the discovery of novel therapeutic agents with anti-inflammatory and other beneficial properties. The continued exploration of OPDA's multifaceted roles will undoubtedly yield further insights into fundamental biological processes in both plants and animals.

References

- 1. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 3. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. (9S,13R)-12-oxo-phytodienoic acid attenuates inflammation by inhibiting mPGES-1 and modulating macrophage polarization via NF-κB and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

natural sources and occurrence of 9S,13R-12-oxophytodienoic acid in plants

An In-Depth Technical Guide to 9S,13R-12-oxophytodienoic Acid (OPDA) in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (OPDA) is an oxygenated fatty acid derivative (oxylipin) found throughout the plant kingdom. Initially identified as a precursor to the well-known phytohormone jasmonic acid (JA), OPDA has emerged as a potent signaling molecule in its own right, mediating a distinct set of responses to biotic and abiotic stresses, and regulating plant growth and development.[1][2] Unlike jasmonic acid, OPDA can activate signaling pathways independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), highlighting a separate branch of oxylipin signaling.[2][3] This guide provides a comprehensive overview of the natural sources, biosynthesis, and signaling mechanisms of OPDA, presents quantitative data on its occurrence, and details the experimental protocols for its analysis.

Biosynthesis of OPDA

OPDA is synthesized via the octadecanoid pathway, which initiates in the chloroplasts.[2] The process begins with the release of α-linolenic acid (α-LeA; 18:3) from plastidial membrane lipids by lipases.[4] A series of enzymatic reactions then converts α-LeA into OPDA.

-

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT).[1][4]

-

Dehydration and Cyclization: The unstable 13-HPOT is rapidly converted into an allene oxide by Allene Oxide Synthase (AOS).[5]

-

Cyclization: Finally, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to produce the naturally occurring (+)-cis-OPDA, specifically the 9S,13R stereoisomer.[4][5]

This enzymatic cascade is highly efficient, suggesting a tight coupling between the AOS and AOC enzymes.[5] A related C16 compound, dinor-OPDA (dn-OPDA), is synthesized from hexadecatrienoic acid (16:3) through a parallel pathway.[6]

Natural Occurrence and Quantitative Data

OPDA is ubiquitously present in angiosperms, with its concentration varying significantly among species, tissues, and in response to environmental stimuli.[7] Chloroplasts are a particularly rich source.[5] Basal levels of OPDA are generally low but can increase dramatically upon mechanical wounding or pathogen attack.[5][6][7] In Arabidopsis, esterified forms of OPDA, known as Arabidopsides, can be found at levels up to 149 times greater than free OPDA and may serve as a rapidly mobilizable storage pool.[5]

| Plant Species | Tissue | Condition | OPDA Concentration | Citation |

| Arabidopsis thaliana | Chloroplasts | Basal | ~1000 ng/g FW | [5] |

| Arabidopsis thaliana | Seeds | Basal | 50-60 ng/g FW | [5] |

| Arabidopsis thaliana | Leaves | Wounded | 200-1000 fold increase (Arabidopsides) | [5] |

| Zea mays (Maize) | Leaves | Basal | 400-500 ng/g FW | [5] |

| Hordeum vulgare (Barley) | Leaves | Basal | ~600 ng/g FW | [5] |

| Bryonia dioica | Tendrils | Mechanically Stimulated | Several-fold increase | [7] |

| Phaseolus vulgaris | Internodes | Mechanically Stimulated | Several-fold increase | [7] |

OPDA Signaling Pathways

While OPDA is a precursor to JA, it also functions as a signaling molecule through distinct pathways that do not require conversion to JA or interaction with the JA receptor COI1.[2][3][8] This independent signaling role allows OPDA to regulate a specific set of genes, often related to detoxification and stress responses.[2][9]

COI1-Independent Signaling

OPDA's signaling is characterized by its electrophilic nature, conferred by the α,β-unsaturated carbonyl group in its cyclopentenone ring.[1] This allows it to react with nucleophilic cellular components, such as cysteine residues on proteins. A key pathway involves Class II TGA transcription factors.

-

TGA Factor Activation: OPDA, and structurally related phytoprostanes, activate gene expression through the bZIP transcription factors TGA2, TGA5, and TGA6.[9]

-

Gene Expression: These TGA factors regulate the expression of OPDA-responsive genes (ORGs), such as those encoding cytochrome P450s (e.g., CYP81D11) and glutathione S-transferases (e.g., GST25), which are involved in detoxification processes.[9]

-

Redundancy and Specificity: TGA2, TGA5, and TGA6 can act redundantly, but also show specific preferences for certain gene promoters.[9] For instance, CYP81D11 expression is primarily regulated by TGA2 and TGA5, while OPR1 is regulated by TGA5 and TGA6.[9]

Crosstalk with Other Hormones

OPDA signaling interacts with other hormonal pathways, including salicylic acid (SA) and abscisic acid (ABA).[5]

-

Salicylic Acid (SA): SA can antagonize OPDA synthesis by inhibiting the expression and activity of key enzymes like LOX2 and AOS.[5]

-

Abscisic Acid (ABA): OPDA can act synergistically with ABA to inhibit seed germination. This effect is independent of COI1 but involves increasing the abundance of the ABA-responsive protein ABI5.[10]

Experimental Protocols

Accurate quantification of OPDA is crucial for studying its physiological roles. The most common methods involve chromatography coupled with mass spectrometry. Below is a generalized protocol synthesized from established methodologies.[7][11][12][13]

Protocol: Extraction and Quantification of OPDA by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of OPDA from plant tissue.

1. Materials and Reagents:

-

Plant tissue (leaves, roots, etc.)

-

Liquid nitrogen

-

2 mL microcentrifuge tubes

-

Extraction Solvent: Methanol:Isopropanol:Acetic Acid (20:79:1, v/v/v) or Ethyl Acetate

-

Internal Standard (IS): Deuterated OPDA ([²H₅]cis-(+/-)-OPDA) for accurate quantification.[7]

-

Solid-Phase Extraction (SPE) columns (e.g., C18 or HLB)

-

LC-MS/MS system with electrospray ionization (ESI) source

-

Solvent A: Water with 0.1% acetic acid or 0.01-0.02% formic acid

-

Solvent B: Acetonitrile:Methanol (80:15, v/v) with 0.1% acetic acid or Methanol

2. Sample Preparation and Extraction:

-

Harvest and Flash-Freeze: Collect 50-150 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[13]

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. Do not allow the sample to thaw.

-

Extraction:

-

Transfer the powdered tissue to a 2 mL tube.

-

Add 400-1000 µL of ice-cold extraction solvent.

-

Add the internal standard at a known concentration.

-

Vortex vigorously and sonicate for 10 minutes in an ice bath. Let stand on ice for 30 minutes, then sonicate again for 10 minutes.[13]

-

-

Centrifugation: Centrifuge at >13,000 x g for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another volume of solvent, and the supernatants pooled.[13]

3. Sample Cleanup (Optional but Recommended):

-

SPE Column Conditioning: Condition an SPE column according to the manufacturer's instructions (e.g., wash with methanol, then equilibrate with acidified water).

-

Sample Loading: Load the extract onto the SPE column.

-

Washing: Wash the column with a weak solvent (e.g., 5% methanol in water with 0.1% acetic acid) to remove polar interferences.

-

Elution: Elute OPDA and other oxylipins with a non-polar solvent like methanol followed by ethyl acetate.[12]

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of methanol or the initial mobile phase.[12]

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).

-

Mobile Phase: A gradient of Solvent A (aqueous) and Solvent B (organic).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the specific precursor-to-product ion transition for OPDA (e.g., m/z 291 -> 165) and its deuterated internal standard. The exact m/z values should be optimized on the specific instrument used.

-

-

Quantification:

-

Generate a standard curve using a serial dilution of an authentic OPDA standard with a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of OPDA in the sample by interpolating its peak area ratio on the standard curve.

-

Conclusion and Future Directions

This compound is a critical signaling molecule in plants, operating both as a precursor to jasmonic acid and as an independent regulator of gene expression. Its COI1-independent signaling pathway, mediated by TGA transcription factors, adds a significant layer of complexity to the plant's defense and developmental networks. For researchers in plant science and drug development, understanding OPDA's unique mode of action offers new avenues for investigation. The cytoprotective effects of OPDA observed in human cell lines suggest a potential for therapeutic applications, warranting further exploration of its bioactivity in mammalian systems.[14] Future research will likely focus on identifying direct protein targets of OPDA, further elucidating the crosstalk between its signaling pathway and other hormonal networks, and exploring its potential for developing novel agrochemicals and pharmaceuticals.

References

- 1. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Dinor-oxo-phytodienoic acid: A new hexadecanoid signal in the jasmonate family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Jasmonate-Dependent and COI1-Independent Defense Responses Against Sclerotinia sclerotiorum in Arabidopsis thaliana: Auxin is Part of COI1-Independent Defense Signaling (2011) | Henrik U. Stotz | 69 Citations [scispace.com]

- 9. TGA transcription factors and jasmonate-independent COI1 signalling regulate specific plant responses to reactive oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chinbullbotany.com [chinbullbotany.com]

- 12. mdpi.com [mdpi.com]

- 13. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 14. Cytoprotective effects of 12-oxo phytodienoic acid, a plant-derived oxylipin jasmonate, on oxidative stress-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 9S,13R-12-oxophytodienoic Acid in Plant Tissues Using GC-MS

Introduction

9S,13R-12-oxophytodienoic acid (OPDA) is a crucial signaling molecule in plants, acting as a precursor to the plant hormone jasmonic acid (JA) and also functioning independently in defense and developmental pathways. Accurate quantification of OPDA in plant tissues is essential for understanding its physiological roles. This application note provides a detailed protocol for the quantification of OPDA in plant tissues using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and specific analytical technique. The method involves extraction from plant tissue, derivatization to increase volatility, and subsequent GC-MS analysis.

Experimental Workflow

The overall experimental workflow for the quantification of OPDA in plant tissues is depicted below.

Figure 1: A schematic overview of the experimental workflow for the quantification of this compound (OPDA) in plant tissues using GC-MS.

OPDA Signaling Pathway Context

OPDA is a key intermediate in the oxylipin pathway, which is initiated by the oxygenation of α-linolenic acid. It serves as the precursor for jasmonic acid and its derivatives, but also has its own distinct signaling functions.

Figure 2: Simplified diagram of the this compound (OPDA) biosynthesis and signaling pathway in plants.

Experimental Protocols

Plant Tissue Extraction

-

Sample Collection and Homogenization:

-

Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Internal Standard Addition:

-

To each sample, add a known amount of a suitable internal standard. A deuterated form of OPDA (e.g., OPDA-d5) is ideal. If unavailable, a structurally related deuterated prostaglandin (e.g., PGE2-d4) can be used. The amount of internal standard should be within the linear range of the calibration curve.

-

-

Solvent Extraction:

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or ethyl acetate) to the powdered tissue.

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the oxylipins with 1 mL of methanol or ethyl acetate.

-

-

Evaporation:

-

Dry the eluate completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization

For GC-MS analysis, the carboxyl and keto groups of OPDA must be derivatized to increase volatility.[1] This is typically a two-step process involving oximation followed by silylation.

-

Oximation:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 60°C for 45 minutes to convert the keto group to an oxime.

-

-

Silylation:

-

After cooling to room temperature, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

-

Incubate at 60°C for 30 minutes to silylate the carboxyl group.

-

After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

The following parameters provide a starting point and may require optimization for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | - Initial temperature: 80°C, hold for 1 min- Ramp 1: 15°C/min to 250°C, hold for 2 min- Ramp 2: 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of derivatized OPDA standard. |

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example table summarizing the quantification of OPDA in different tissues of Arabidopsis thaliana.

| Plant Tissue | OPDA Concentration (ng/g Fresh Weight) ± SD |

| Rosette Leaves | 150.5 ± 25.2 |

| Stems | 85.3 ± 12.8 |

| Roots | 45.7 ± 8.9 |

| Mature Seeds | 850.2 ± 98.6 |

Note: The data presented are for illustrative purposes and are based on typical findings in the literature.[2]

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in plant tissues using GC-MS. The described methods for extraction, derivatization, and analysis, when coupled with the use of an appropriate internal standard, allow for accurate and reproducible quantification of this important plant signaling molecule. This will enable researchers to further investigate the role of OPDA in plant biology and its interaction with other signaling pathways.

References

Application Notes and Protocols for the Reliable Extraction of 12-Oxophytodienoic Acid from Leaf Material

For Researchers, Scientists, and Drug Development Professionals

Introduction to 12-Oxophytodienoic Acid (OPDA)

12-oxophytodienoic acid (OPDA) is a lipid-derived signaling molecule, or oxylipin, that plays a crucial role in plant defense and development. As a precursor to the well-known plant hormone jasmonic acid (JA), OPDA is a key component of the octadecanoid pathway, which is activated in response to various biotic and abiotic stresses such as wounding and pathogen attack.[1][2] Beyond its role as a precursor, OPDA has been shown to have its own distinct signaling pathways, independent of JA, that regulate a unique set of genes involved in stress responses.[1][3] This dual functionality makes OPDA a significant target for research in plant biology, agriculture, and the development of novel therapeutic agents. Reliable and efficient extraction of OPDA from plant tissues is therefore essential for accurate quantification and further investigation of its biological activities.

Overview of Extraction Strategies

The extraction of OPDA from leaf material requires careful consideration of the tissue collection and processing, the choice of extraction solvent, and the method of purification to ensure high recovery and sample purity for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Key considerations for a successful OPDA extraction include:

-

Rapid Sample Processing: Plant tissues have active lipases and other enzymes that can be activated upon wounding, leading to the degradation of OPDA or the generation of interfering compounds. Therefore, it is critical to flash-freeze the leaf material in liquid nitrogen immediately after collection and to keep the samples frozen during homogenization.

-

Solvent Selection: The choice of extraction solvent significantly impacts the yield of OPDA. Methanol-based solvent systems are commonly used and have been shown to be effective. The addition of water to the methanol can enhance the extraction of more polar compounds.

-

Purification: Crude plant extracts contain a complex mixture of compounds that can interfere with the accurate quantification of OPDA. Solid-phase extraction (SPE) is a widely used technique to clean up the extract and enrich for OPDA before LC-MS analysis.

Data Presentation

The following tables summarize quantitative data on the efficiency of different extraction solvents for OPDA from plant material.

Table 1: Comparison of Extraction Solvents for 12-OPDA

| Extraction Solvent | Relative Extraction Efficiency (%) |

| Ethyl Acetate | 60 |

| Acetonitrile | 85 |

| Ethanol | 90 |

| Methanol | 100 |

Data compiled from studies on oxylipin extraction.

Table 2: Effect of Methanol:Water Ratio on 12-OPDA Extraction Efficiency

| Methanol:Water Ratio | Relative Extraction Efficiency (%) |

| 90:10 | 95 |

| 80:20 | 100 |

| 70:30 | 92 |

Data compiled from studies on oxylipin extraction.

Experimental Protocols

Protocol 1: Methanol-Based Extraction of 12-OPDA from Leaf Material

This protocol describes a reliable method for the extraction of OPDA from plant leaves using a methanol-based solvent system, followed by solid-phase extraction (SPE) for sample cleanup.

Materials:

-

Fresh leaf material

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled with liquid nitrogen

-

Extraction Solvent: 80% Methanol in water (v/v)

-

Internal Standard (e.g., d5-OPDA)

-

Centrifuge tubes (e.g., 15 mL)

-

Refrigerated centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Solvents for SPE: Methanol, Water, Elution Solvent (e.g., 80% Methanol)

-

Nitrogen gas evaporator

-

LC-MS grade solvent for reconstitution (e.g., 50% Methanol)

-

Autosampler vials for LC-MS

Procedure:

-

Sample Collection and Homogenization:

-

Harvest fresh leaf material and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.

-

Weigh the frozen leaf tissue (typically 100-200 mg).

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 5 mL of pre-chilled 80% methanol.

-

Add an appropriate amount of internal standard.

-

Vortex the mixture for 1 minute.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to dry out.

-

Load the sample: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the analyte: Elute the OPDA with 5 mL of 80% methanol.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

-

Protocol 2: Analysis of 12-OPDA by LC-MS/MS

This protocol provides general parameters for the analysis of OPDA by liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate to 30% B for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

OPDA: Precursor ion (m/z) 291.2 -> Product ion (m/z) 165.1

-

d5-OPDA (Internal Standard): Precursor ion (m/z) 296.2 -> Product ion (m/z) 170.1

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Mandatory Visualization

Caption: Experimental workflow for the extraction and analysis of 12-OPDA.

Caption: Biosynthesis and signaling pathways of 12-OPDA.

References

- 1. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]

- 2. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Separation of 9S,13R-12-OPDA from other Oxylipins

Abstract

12-oxo-phytodienoic acid (12-OPDA) is a crucial signaling molecule in the oxylipin pathway, playing significant roles in plant defense and development, as well as being implicated in inflammatory processes in mammals. 12-OPDA exists as multiple stereoisomers, with the naturally occurring biologically active form being predominantly cis-(+)-12-OPDA, which has the 9S,13R configuration. The analysis and separation of 9S,13R-12-OPDA from its enantiomer (9R,13S-12-OPDA) and other structurally similar oxylipins is a significant analytical challenge due to their identical mass and similar physicochemical properties. Accurate stereospecific quantification is critical for understanding its biological function and for the development of targeted therapeutics.

This document provides detailed protocols for the separation and analysis of 12-OPDA stereoisomers using advanced chromatographic techniques, primarily focusing on chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Introduction to the Analytical Challenge

Oxylipins are a large family of oxidized polyunsaturated fatty acid metabolites. The separation of individual oxylipins is complicated by the presence of numerous positional isomers and stereoisomers (enantiomers and diastereomers) which often co-elute under standard reversed-phase chromatographic conditions.[1]

-

Positional Isomers: Compounds with the same molecular formula but different locations of functional groups.

-

Enantiomers: Stereoisomers that are non-superimposable mirror images (e.g., 9S,13R-12-OPDA and 9R,13S-12-OPDA). They possess identical physical and chemical properties in an achiral environment.[2]

-

Diastereomers: Stereoisomers that are not mirror images and have different physical properties.

To resolve enantiomers, a chiral environment is necessary. This is typically achieved by using a Chiral Stationary Phase (CSP) in HPLC, which interacts differently with each enantiomer, leading to differential retention and separation.[3][4] This application note details two primary approaches: a high-resolution two-dimensional (2D) LC-MS method and a more conventional single-column chiral HPLC method.

Biosynthesis and Signaling Context of 12-OPDA

Understanding the biosynthetic origin of 12-OPDA provides context for its analysis. In plants, 9S,13R-12-OPDA is synthesized from α-linolenic acid via the octadecanoid pathway. This enzymatic cascade ensures the stereospecificity of the final product.

Caption: Biosynthesis pathway of 9S,13R-12-OPDA from α-linolenic acid.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Effective sample preparation is crucial to remove interfering substances like phospholipids and proteins, and to concentrate the analytes of interest. Solid-Phase Extraction (SPE) is the most common and effective method.

Materials:

-

Biological sample (plasma, tissue homogenate, plant extract)

-

Internal Standards (e.g., d4-PGE₂, or a commercially available deuterated 12-OPDA standard if available)

-

Methanol (MeOH), Acetonitrile (ACN), HPLC-grade water, Acetic Acid (AcOH)

-

SPE Cartridges (e.g., Polymeric reversed-phase, Strata™-X, Oasis HLB)

-

Centrifuge, Nitrogen evaporator

Procedure:

-

Homogenization & Fortification: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma, proceed to the next step. Add a known concentration of deuterated internal standards to the sample.

-

Protein Precipitation: Add 3 volumes of ice-cold methanol or acetonitrile containing 0.1% acetic acid to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and dilute it with 5-10 volumes of acidified water (pH 3-4) to reduce organic solvent concentration before SPE.

-